AGN 193109

描述

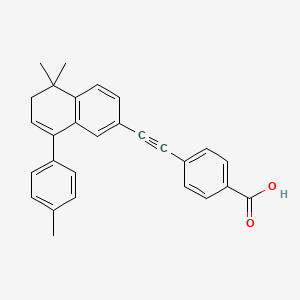

Structure

3D Structure

属性

IUPAC Name |

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040962 | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171746-21-7 | |

| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 193109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-193109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of AGN 193109: A Technical Guide to its Mechanism of Action

For Immediate Release

Irvine, CA – In the intricate world of cellular signaling and drug development, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the core functionalities of AGN 193109, a pivotal molecule in retinoid research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism: A High-Affinity Pan-RAR Antagonist and Inverse Agonist

This compound is a synthetic retinoid analog that functions as a potent and specific antagonist of all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2] It exhibits high-affinity binding to these receptors, effectively blocking the action of natural and synthetic RAR agonists, such as all-trans retinoic acid (tRA) and the synthetic agonist TTNPB.[1][2] Notably, this compound demonstrates no significant affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR signaling cascade.[2]

Beyond its role as a competitive antagonist, this compound also displays inverse agonist activity in a cell-type and gene-specific manner. This means that in certain contexts, it can suppress the basal, ligand-independent activity of RARs, leading to a reduction in the transcription of specific target genes. This dual functionality underscores the complexity of its interactions within the cellular environment.

The primary mechanism of this compound involves its direct binding to the ligand-binding pocket of RARs. This occupation prevents the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that are typically induced by RAR agonists. In its capacity as an inverse agonist, this compound can stabilize a receptor conformation that actively represses gene transcription.

Quantitative Binding Affinity

The affinity of this compound for the different RAR subtypes has been quantified through radioligand binding assays. These studies reveal nanomolar dissociation constants (Kd), indicating a very strong and specific interaction.

| Receptor Subtype | Dissociation Constant (Kd) |

| RARα | 2 nM |

| RARβ | 2 nM |

| RARγ | 3 nM |

| (Data sourced from Agarwal et al., 1996)[2] |

Signaling Pathway and Antagonistic Action

The canonical retinoic acid signaling pathway is initiated by the binding of an agonist, such as tRA, to the RAR/RXR heterodimer. This binding event triggers a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This compound disrupts this pathway by competitively binding to the RAR, preventing agonist binding and the subsequent recruitment of coactivators, thereby inhibiting gene transcription.

Figure 1: Simplified diagram of the retinoic acid signaling pathway illustrating the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of key in vitro and in vivo experiments.

Radioligand Binding Assay (Competitive)

This assay is fundamental to determining the binding affinity (Kd) of this compound for RAR subtypes.

-

Receptor Preparation: Nuclear extracts containing RARα, RARβ, or RARγ are prepared from appropriate cell lines or tissues.

-

Radioligand: A radiolabeled RAR agonist, such as [³H]tRA, is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand using a filtration method.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Kd is then calculated using the Cheng-Prusoff equation.

Cell Culture and Treatment

-

Cell Lines: Human ectocervical epithelial cells (ECE16-1) and normal human keratinocytes (NHKs) are commonly used to study the effects of this compound.[1][2]

-

Culture Conditions: Cells are maintained in appropriate growth media, for example, keratinocyte growth medium for NHKs.

-

Treatment: For antagonism studies, cells are co-treated with an RAR agonist (e.g., 10 nM TTNPB) and varying concentrations of this compound. Control groups include untreated cells and cells treated with the agonist or this compound alone. Stock solutions of retinoids are typically prepared in DMSO.[1]

Gene Expression Analysis (Northern Blot)

To assess the effect of this compound on the expression of retinoid-responsive genes (e.g., cytokeratins, MRP-8).

-

RNA Isolation: Total RNA is extracted from treated and control cells using a standard method like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Electrophoresis: A defined amount of total RNA (e.g., 10-20 µg) is separated by size on a denaturing agarose (B213101) gel.

-

Transfer: The separated RNA is transferred to a nylon membrane.

-

Hybridization: The membrane is incubated with a radiolabeled cDNA probe specific for the gene of interest (e.g., a probe for a specific cytokeratin).

-

Washing: The membrane is washed to remove non-specifically bound probe.

-

Detection: The hybridized probe is visualized by autoradiography. The intensity of the bands provides a measure of the mRNA levels.

Cell Proliferation Assay

To determine the effect of this compound on cell growth.

-

Cell Seeding: Cells (e.g., ECE16-1) are seeded in multi-well plates at a specific density (e.g., 10,000 cells/cm²).[3]

-

Treatment: After allowing the cells to attach, they are treated with the compounds of interest (agonist, antagonist, or both) for a specified period (e.g., 3-6 days), with media and compounds refreshed periodically.[1][3]

-

Cell Counting: At the end of the treatment period, cells are harvested (e.g., using trypsin) and counted using a cell counter.

-

Data Analysis: The cell numbers in the treated groups are compared to the control group to determine the effect on proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antagonistic properties of this compound on agonist-induced gene expression changes in a cell-based assay.

Figure 2: A representative experimental workflow to assess the antagonist activity of this compound.

Summary of In Vitro and In Vivo Effects

The antagonistic and inverse agonistic properties of this compound have been demonstrated through its ability to:

-

Reverse Agonist-Induced Gene Expression Changes: this compound can prevent the changes in cytokeratin expression induced by RAR agonists in ECE16-1 cells.[2]

-

Inhibit Agonist-Induced Growth Suppression: In cell lines where RAR agonists suppress proliferation, co-treatment with this compound can restore normal cell growth.[2]

-

Exhibit Inverse Agonist Effects: In normal human keratinocytes, this compound, like RAR agonists, can inhibit the expression of the differentiation marker MRP-8, but through a distinct and mutually inhibitory mechanism.[1]

-

Antagonize Retinoid Toxicity In Vivo: In mouse models, this compound has been shown to block the toxic effects of RAR agonists, such as skin irritation and weight loss.

Conclusion

This compound is a well-characterized, high-affinity pan-RAR antagonist and partial inverse agonist. Its mechanism of action is centered on its ability to competitively block the binding of agonists to RARs and, in some cases, to actively repress the basal activity of these receptors. This multifaceted interaction with the retinoic acid signaling pathway makes this compound an invaluable tool for dissecting the roles of RARs in various biological processes and a foundational molecule in the development of novel therapeutics targeting this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug development professionals working in this field.

References

AGN 193109: A Technical Guide to a Pan-Retinoic Acid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AGN 193109, a potent and widely used pan-retinoic acid receptor (RAR) antagonist. This document details its binding characteristics, mechanism of action, relevant experimental protocols, and its engagement with key signaling pathways.

Core Properties and Mechanism of Action

This compound is a synthetic retinoid analog that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] Its chemical name is 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid. Unlike endogenous retinoids, this compound binds to RARs but fails to induce the conformational changes necessary for transcriptional activation. Instead, it competitively inhibits the binding of RAR agonists, such as all-trans retinoic acid (ATRA), thereby blocking the downstream signaling cascade that regulates gene expression involved in cell proliferation, differentiation, and development.[3][4] Notably, this compound exhibits no significant binding affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR family.[2][3]

Quantitative Data Summary

The binding affinity and functional antagonism of this compound have been characterized in various studies. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 2[1][2] |

| RARβ | 2[1][2] |

| RARγ | 3[1][2] |

Table 2: Functional Antagonism of this compound in Cellular Assays

| Assay Description | Cell Line | Agonist Challenged | Observed Effect of this compound |

| Inhibition of Retinoid-Dependent Growth Suppression | ECE16-1 human cervical epithelial cells | TTNPB (a synthetic RAR agonist) | Half-maximal reversal at 10 nM; complete reversal at 100 nM.[1] |

| Prevention of Morphological Changes | ECE16-1 human cervical epithelial cells | TTNPB | Inhibition of agonist-dependent morphological changes at 100 nM.[1] |

| Antagonism of Retinoid Action | ECE16-1 human cervical epithelial cells | Retinoid Agonist | Half-maximal antagonism at a 1:1 molar ratio (this compound:agonist); maximal antagonism at a 10:1 molar ratio.[3] |

Signaling Pathways

Canonical RAR Signaling Pathway and Antagonism by this compound

In the canonical pathway, retinoic acid (RA) binds to the RAR/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. This compound competitively binds to the ligand-binding pocket of RARs, preventing the binding of RA and subsequent recruitment of coactivators, thereby repressing gene transcription.

Off-Target Interaction: AhR/ARNT Signaling Pathway

Interestingly, some studies have shown that this compound, but not endogenous retinoic acid, can elevate the levels of Cytochrome P450 1A1 (CYP1A1).[5] This effect is mediated through the Aryl Hydrocarbon Receptor (AhR)/Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) pathway, not the RAR/RXR pathway.[5] This suggests a potential for cross-talk between these two distinct signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd) of this compound for RAR subtypes by measuring its ability to compete with a radiolabeled RAR agonist.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

[³H]-all-trans retinoic acid (radioligand)

-

This compound

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

-

Wash buffer (e.g., ice-cold Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound in binding buffer.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki or Kd value using appropriate software (e.g., Cheng-Prusoff equation).

RAR-Mediated Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-induced expression of a reporter gene under the control of a RARE.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa)

-

Expression vectors for RARα, RARβ, or RARγ, and RXRα

-

A reporter vector containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

An RAR agonist (e.g., ATRA, TTNPB)

-

This compound

-

Lysis buffer

-

Reporter gene assay substrate (e.g., luciferin (B1168401) for luciferase)

-

Luminometer or spectrophotometer

Procedure:

-

Co-transfect the cells with the RAR, RXR, and RARE-reporter plasmids.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

Treat the cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of this compound.

-

Include control wells for basal activity (vehicle only), maximal activation (agonist only), and antagonist control (this compound only).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration.

-

Calculate the percent inhibition of agonist-induced activity at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a highly specific and potent pan-RAR antagonist that serves as an invaluable tool for studying the physiological and pathological roles of retinoic acid signaling. Its well-characterized binding affinities and demonstrated functional antagonism in a variety of experimental systems make it a gold standard for inhibiting RAR-mediated pathways. The unexpected interaction with the AhR/ARNT pathway opens new avenues for research into the broader effects of synthetic retinoids. The experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their own investigations into the complex world of nuclear receptor signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Profile of AGN 193109: A Pan-RAR Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of AGN 193109 for the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. This compound is a potent and specific antagonist of retinoic acid receptors, demonstrating high affinity across all three subtypes, classifying it as a pan-RAR antagonist. This document is intended for researchers, scientists, and drug development professionals working with retinoid signaling pathways.

Core Findings: High-Affinity Binding to All RAR Subtypes

This compound exhibits nanomolar binding affinity for all three RAR subtypes. The dissociation constants (Kd) are remarkably similar, indicating a lack of significant subtype selectivity. This pan-antagonistic activity makes this compound a valuable tool for studying the global effects of RAR inhibition and a potential therapeutic agent in conditions where broad suppression of retinoid signaling is desired.

Table 1: Binding Affinity of this compound for RAR Subtypes

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 2 |

| RARβ | 2 |

| RARγ | 3 |

Note: Data compiled from multiple sources consistently reporting these values.[1][2][3][4]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist, binding to the ligand-binding pocket of the RARs and thereby preventing the binding of endogenous agonists like all-trans-retinoic acid (ATRA). This blockade of agonist binding inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Unlike agonists, which promote the interaction of RARs with coactivators, this compound does not induce a transcriptionally active receptor conformation. It is also specific for RARs and does not exhibit significant affinity for Retinoid X Receptors (RXRs).[1][2]

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Effects of Blocking Retinoic Acid Receptors with AGN 193109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its effects are primarily mediated through the nuclear retinoic acid receptors (RARs), which belong to a superfamily of ligand-inducible transcription factors.[2] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[2] Upon binding to RA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Given the pivotal role of RA signaling in cellular homeostasis, dysregulation of this pathway is implicated in various pathological conditions, including cancer and dermatological disorders. Consequently, the development of synthetic retinoids and their antagonists has been a focal point of therapeutic research. AGN 193109 is a potent and specific pan-RAR antagonist, exhibiting high affinity for all three RAR subtypes while showing no significant affinity for RXRs.[1][3][4][5][6] This high-affinity binding allows this compound to competitively inhibit the binding of retinoic acid to its receptors, thereby blocking the downstream signaling cascade.[3] This technical guide provides a comprehensive overview of the biological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action: Competitive Antagonism of Retinoic Acid Receptors

This compound functions as a competitive antagonist at retinoic acid receptors. It binds with high affinity to the ligand-binding pocket of RARα, RARβ, and RARγ, effectively preventing the binding of endogenous retinoic acid.[1][3][4][5][6] This blockade inhibits the conformational changes in the RARs that are necessary for the dissociation of corepressors and the recruitment of coactivators, thus preventing the initiation of target gene transcription.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the biological effects of this compound.

Table 1: Receptor Binding Affinity of this compound [1][3][4][5][6]

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 2 |

| RARβ | 2 |

| RARγ | 3 |

Table 2: In Vitro Antagonism of Retinoid-Induced Effects in ECE16-1 Cells [2]

| Retinoid Agonist | This compound:Agonist Molar Ratio for Half-Maximal Antagonism | This compound:Agonist Molar Ratio for Maximal Antagonism |

| TTNPB | 1:1 | 10:1 |

Table 3: In Vivo Antagonism of TTNPB-Induced Toxicity in Mice [7][8]

| TTNPB Dose (Topical) | This compound Dose (Topical, Molar Excess) | Observed Effects |

| 0.072 µmol/kg/day for 5 days | 1-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly |

| 4-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | |

| 16-fold | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | |

| 0.72 µmol/kg/day for 2 days | 1.44, 7.2, or 36.0 µmol/kg on days 3-5 | Accelerated recovery of body weight and prevention of death |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Retinoic Acid Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to RARs.

-

Reagents and Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

Radiolabeled all-trans-retinoic acid (e.g., [³H]-ATRA)

-

This compound and other test compounds

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)

-

Wash buffer (e.g., ice-cold PBS)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubate recombinant RAR protein with varying concentrations of this compound or other unlabeled competitor ligands in binding buffer.

-

Add a constant concentration of [³H]-ATRA to the reaction mixture and incubate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the dissociation constant (Kd) by analyzing the competition binding data using non-linear regression analysis.

-

Cell Proliferation Assay (Crystal Violet Staining)

This protocol describes a method to assess the effect of this compound on cell proliferation.

-

Reagents and Materials:

-

ECE16-1 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Retinoid agonist (e.g., TTNPB)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

0.5% Crystal Violet staining solution

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the retinoid agonist in the presence or absence of varying concentrations of this compound for the desired duration.

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the cells with PBS and stain with Crystal Violet solution for 20 minutes.

-

Wash the stained cells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

-

In Vivo Mouse Model of Retinoid Toxicity

This protocol outlines a general procedure to evaluate the ability of this compound to antagonize retinoid-induced toxicity in mice.

-

Animals and Husbandry:

-

Female hairless mice (e.g., SKH1) are commonly used.

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

-

Treatment:

-

Prepare solutions of the RAR agonist (e.g., TTNPB) and this compound in a suitable vehicle (e.g., acetone).

-

Apply the solutions topically to a defined area on the dorsal skin of the mice daily for a specified period.

-

Divide animals into groups: vehicle control, agonist only, this compound only, and agonist plus varying doses of this compound.

-

-

Assessment of Toxicity:

-

Body Weight: Monitor and record the body weight of each mouse daily.

-

Skin Irritation: Visually score the treated skin for signs of irritation, such as erythema, scaling, and lesions, using a standardized scoring system.

-

Splenomegaly: At the end of the study, euthanize the animals and dissect the spleens. Record the spleen weight.

-

-

Data Analysis:

-

Compare the changes in body weight, skin irritation scores, and spleen weights between the different treatment groups using appropriate statistical analyses.

-

Northern Blot Analysis for Cytokeratin mRNA Expression

This protocol describes a method to analyze the effect of this compound on the expression of cytokeratin genes.

-

Reagents and Materials:

-

ECE16-1 cells

-

Retinoid agonist (e.g., TTNPB)

-

This compound

-

RNA extraction kit

-

Formaldehyde, agarose (B213101), MOPS buffer for gel electrophoresis

-

Nylon membrane

-

Radiolabeled DNA probes specific for cytokeratin genes (e.g., K5, K7, K14, K19)

-

Hybridization buffer

-

Wash buffers of varying stringency

-

Phosphorimager or X-ray film

-

-

Procedure:

-

Treat ECE16-1 cells with the retinoid agonist in the presence or absence of this compound.

-

Extract total RNA from the cells.

-

Separate the RNA samples by size using denaturing agarose gel electrophoresis.

-

Transfer the separated RNA to a nylon membrane.

-

Prehybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a radiolabeled DNA probe specific for a cytokeratin gene of interest overnight.

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.

-

Quantify the band intensities to determine the relative mRNA expression levels.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of retinoic acid signaling in various biological processes. As a potent and selective pan-RAR antagonist, it allows for the specific blockade of RAR-mediated pathways both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the physiological and pathological consequences of inhibiting retinoic acid signaling. Further research with this compound holds the potential to uncover novel therapeutic targets and strategies for a range of diseases.

References

- 1. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 8. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AGN 193109 in Embryonic Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 193109 is a synthetic retinoid that acts as a potent and high-affinity pan-Retinoic Acid Receptor (RAR) antagonist, binding to RARα, RARβ, and RARγ with high affinity (Kd values of 2, 2, and 3 nM, respectively)[1][2]. It exhibits no significant affinity for Retinoid X Receptors (RXRs)[1]. In the context of embryonic stem cell (ESC) differentiation, this compound plays a critical role in directing cell fate decisions by inhibiting endogenous retinoic acid (RA) signaling. This guide provides an in-depth technical overview of the function of this compound, including its impact on gene expression, its synergistic effects with other signaling pathways, and detailed experimental protocols for its use in directing ESC differentiation, particularly towards the paraxial mesoderm lineage.

Mechanism of Action and Impact on Pluripotency

This compound functions primarily by blocking the transcriptional activity of RARs. In some cellular contexts, it can also act as an inverse agonist[3][4]. By antagonizing endogenous RA signaling, which is essential for processes like neural differentiation, this compound can modulate the differentiation landscape of ESCs[4][5]. Interestingly, some studies suggest that this compound may also delay differentiation to a certain degree, helping to preserve colony morphology and pluripotency marker expression for a longer duration in culture[4].

A notable off-target effect of this compound is the elevation of Cytochrome P450 1A1 (CYP1A1) mRNA levels. This effect is not mediated by the RAR/RXR pathway but rather through the Aryl Hydrocarbon Receptor/Aryl Hydrocarbon Receptor Nuclear Translocator (AhR/ARNT) pathway[6][7]. This dual activity is a unique characteristic of this particular retinoid antagonist.

Directing Embryonic Stem Cell Fate: The Role of this compound in Paraxial Mesoderm Differentiation

A key application of this compound in stem cell biology is the directed differentiation of ESCs into the paraxial mesoderm lineage, which gives rise to somites and subsequently to the musculoskeletal system. This compound demonstrates a strong synergistic effect with activators of the Wnt signaling pathway in promoting this cell fate[3].

Quantitative Effects on Cell Populations and Gene Expression

The following tables summarize the quantitative data from key studies on the effects of this compound on embryonic stem cell differentiation.

Table 1: Effect of this compound on Mouse Embryonic Stem Cell Differentiation towards Paraxial Mesoderm (in combination with Wnt activation)

| Treatment Condition | % T-Cherry Positive Cells | % Tbx6-EYFP Positive Cells | % T/Tbx6 Double Positive Cells |

| Wnt3a/CHIR99021 | 12.2% | 5.8% | 2.4% |

| Wnt3a/CHIR99021 + this compound | 18.8% | 12.7% | 13.1% |

| Data adapted from a study investigating paraxial mesoderm differentiation from mouse ESCs utilizing a Tbx6-EYFP/Brachyury (T)-Cherry dual reporter system. Differentiation was assessed after five days.[3] |

Table 2: Effect of this compound on Neural Progenitor Formation from Mouse Embryonic Stem Cells

| Treatment Condition | % Sox1-GFP Positive Cells (Day 3) | % Sox1-GFP Positive Cells (Day 4) |

| Vehicle Control (DMSO) | Not specified | Not specified |

| This compound (10 µM) | 8% ± 4% | 13% ± 11% |

| Data adapted from a study on the role of RA synthesis in the development of neural progenitors from mouse ESCs.[4] |

Table 3: Qualitative Gene Expression Changes in Mouse Embryonic Stem Cells Treated with this compound

| Gene | Effect of this compound Treatment | Function/Lineage Marker |

| Bmp2 | Induced | Mesoderm/Endoderm Development |

| Nodal | Induced | Mesoderm/Endoderm Specification |

| Wnt3 | Induced | Mesoderm Development |

| Fgf8 | Induced | Gastrulation, Mesoderm Patterning |

| Sox1 | Repressed | Neural Progenitor Marker |

| Cyp26a1 | Repressed | Retinoic Acid Metabolism |

| RARβ | Repressed | Retinoic Acid Receptor |

| Dkk1 | Induced | Wnt Antagonist |

| Data compiled from studies on neural and mesodermal differentiation of mouse ESCs.[4] |

Signaling Pathway Interactions

The role of this compound in directing cell fate is intricately linked to its modulation of the balance between several key developmental signaling pathways, including Retinoic Acid, Wnt, FGF, and BMP signaling.

References

- 1. Interaction between FGF and BMP signaling pathways regulates development of metanephric mesenchyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF and retinoic acid activity gradients control the timing of neural crest cell emigration in the trunk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. ovid.com [ovid.com]

- 5. Retinoic acid signaling is critical during the totipotency window in early mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Derivation of Lateral Plate and Paraxial Mesoderm Subtypes from Human Embryonic Stem Cells Through GSKi-Mediated Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

Investigating Gene Regulation with AGN 193109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of AGN 193109, a potent and selective pan-Retinoic Acid Receptor (RAR) antagonist and inverse agonist, as a tool to investigate gene regulation. This document details the molecular interactions, effects on signaling pathways, and provides structured experimental protocols for researchers in cellular biology and drug development.

Introduction to this compound

This compound is a synthetic retinoid analog that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] It exhibits no significant binding affinity for Retinoid X Receptors (RXRs).[2][3] Its primary mechanism of action involves binding to RARs and preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription. Furthermore, as an inverse agonist, this compound can actively suppress the basal transcriptional activity of RARs, promoting the recruitment of corepressors.[4][5] This dual functionality makes this compound a powerful tool for dissecting the complex roles of RARs in gene regulation across various biological systems.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its binding affinities and effective concentrations in experimental settings.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) |

| RARα | 2 nM[1][2] |

| RARβ | 2 nM[1][2] |

| RARγ | 3 nM[1][2] |

| RXRs | >10,000 nM |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay | Agonist | This compound Concentration | Effect | Reference |

| ECE16-1 | Growth Suppression | TTNPB (10 nM) | 10 nM | Half-reversal of growth suppression | [1] |

| ECE16-1 | Growth Suppression | TTNPB (10 nM) | 100 nM | Complete reversal of growth suppression | [1] |

| ECE16-1 | Morphological Change | TTNPB | 100 nM | Inhibition of morphological change | [1] |

| Normal Human Keratinocytes | MRP-8 Inhibition | TTNPB | 10:1 (AGN:TTNPB) | Maximal mutual antagonism | [4][5] |

| Hepa-1c1c7 | CYP1A1 Expression | - | 10 µM | Maximal elevation of mRNA, protein, and activity | [6] |

Signaling Pathways Modulated by this compound

This compound primarily modulates gene expression through the canonical retinoic acid signaling pathway. However, its effects can be complex and sometimes paradoxical, involving other signaling cascades.

Canonical Retinoic Acid (RA) Signaling Pathway

In the absence of a ligand, RAR/RXR heterodimers are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, typically in association with corepressor proteins (e.g., NCoR, SMRT), which leads to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators (e.g., p160 family), which initiates gene transcription.

This compound, as an antagonist, binds to the RAR and prevents this agonist-induced conformational change, thereby inhibiting the recruitment of coactivators and blocking gene transcription. As an inverse agonist, it can further stabilize the interaction with corepressors, leading to active repression of gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective alteration of gene expression in response to natural and synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. epigenome-noe.net [epigenome-noe.net]

- 6. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 193109: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 193109 is a potent and selective synthetic retinoid that acts as a pan-antagonist of Retinoic Acid Receptors (RARs).[1][2][3][4] Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development, regulating a vast array of processes including cell proliferation, differentiation, and morphogenesis.[3] Dysregulation of RA signaling can lead to severe developmental defects.[5] this compound, by competitively blocking the binding of endogenous retinoids to RARs, provides a powerful tool for researchers to investigate the precise roles of RA signaling in normal and pathological development. This technical guide provides an in-depth overview of the applications of this compound in developmental biology research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties of this compound

This compound is a high-affinity pan-RAR antagonist with no significant affinity for Retinoid X Receptors (RXRs).[1][2][4] Its specificity for RARs makes it a valuable tool for dissecting the RAR-mediated signaling cascade.

| Property | Value | Reference |

| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | [2] |

| Molecular Weight | 392.49 g/mol | [2][4] |

| Formula | C₂₈H₂₄O₂ | [2][4] |

| Purity | ≥98% | [2][4] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2][4] |

| Storage | Store at -20°C | [2][4] |

| CAS Number | 171746-21-7 | [2][4] |

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and effects of this compound in various experimental models relevant to developmental biology.

Table 1: Receptor Binding Affinities (Kd values)

| Receptor | Kd (nM) | Reference |

| RARα | 2 | [1][2][4] |

| RARβ | 2 | [1][2][4] |

| RARγ | 3 | [1][2][4] |

| RXRα, β, γ | >10,000 | [5] |

Table 2: Effective Concentrations and Doses in Developmental Biology Models

| Model System | Application | Concentration/Dose | Observed Effect | Reference |

| Pregnant Mice (in vivo) | Craniofacial and eye development | 1 mg/kg (single oral dose on day 8 postcoitum) | Severe craniofacial and eye malformations | [1][4][5] |

| Adult Mice (in vivo) | Antagonism of RAR agonist (TTNPB) toxicity | 1-, 4-, or 16-fold molar excess (topical) | Dose-dependent blocking of skin flaking, abrasions, and splenomegaly | [6] |

| Adult Mice (in vivo) | Antagonism of oral RAR agonist (TTNPB) toxicity | 0.3 or 1.2 µmol/kg/day (topical) | Inhibition of cutaneous irritation and weight loss | [6] |

| Hepa-1c1c7 Cells (in vitro) | CYP1A1 induction | 10⁻⁵ M | Maximal elevation of CYP1A1 mRNA, protein, and activity | [1] |

| ECE16-1 Cells (in vitro) | Antagonism of RAR agonist (TTNPB) | 10 nM (half-reversal), 100 nM (complete reversal) | Reversal of retinoid-dependent growth suppression | [7] |

| ECE16-1 Cells (in vitro) | Antagonism of retinoid agonist | 1:1 (half-maximal), 10:1 (maximal) molar ratio | Antagonism of retinoid-induced changes in cytokeratin levels and morphology | [3] |

| Xenopus laevis Embryos (in vitro) | Hindbrain development | 10⁻⁶ M and 10⁻⁷ M | Shorter hindbrain area, reduced number of rhombomeres | [8] |

| Mouse Urogenital Ridges (ex vivo) | Testis development | 5 µM | Suppression of testicular marker genes | [9] |

| Mollusk (C. gigas, N. fuscoviridis) Larvae (in vitro) | Shell formation | Not specified | Complete failure of shell formation | [10][11] |

Signaling Pathways

This compound primarily functions by antagonizing the canonical Retinoic Acid (RA) signaling pathway. However, it has also been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Retinoic Acid (RAR/RXR) Signaling Pathway

RA, synthesized from Vitamin A, enters the nucleus and binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcription of target genes involved in various developmental processes. This compound competes with RA for binding to RARs, thereby inhibiting this transcriptional activation.

Caption: Canonical Retinoic Acid (RAR/RXR) signaling pathway and the antagonistic action of this compound.

Aryl Hydrocarbon Receptor (AhR/ARNT) Signaling Pathway

This compound has been shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) through the AhR/ARNT pathway, independent of its effects on RARs.[1][4] In the cytoplasm, the inactive AhR is complexed with chaperone proteins. Upon binding a ligand, such as this compound, the AhR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes like CYP1A1.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR/ARNT) signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound in developmental biology research.

Protocol 1: In Vivo Administration of this compound to Pregnant Mice to Study Craniofacial and Eye Development

This protocol is based on studies investigating the teratogenic effects of this compound.

Materials:

-

Pregnant mice (e.g., CD-1)

-

This compound

-

Vehicle (e.g., sesame oil or other suitable carrier)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Animal balance

-

Dissecting microscope and tools

Procedure:

-

Animal Preparation: Time-mated pregnant mice are used, with the day of vaginal plug detection designated as embryonic day 0 (E0).

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. For a 1 mg/kg dose in a 25g mouse, dissolve 0.025 mg of this compound in the desired volume of vehicle (typically 0.1-0.2 mL). Ensure complete dissolution.

-

Administration: On day 8 of gestation (E8), administer a single oral dose of 1 mg/kg this compound to the pregnant mice via oral gavage. A control group should receive the vehicle only.

-

Monitoring: Monitor the mice daily for any signs of toxicity.

-

Embryo Collection: On a designated day (e.g., E17-E18), euthanize the pregnant mice and collect the fetuses.

-

Analysis: Examine the fetuses under a dissecting microscope for gross morphological defects, particularly in the craniofacial region (e.g., cleft palate, frontonasal dysplasia) and eyes.[5] Further analysis can include skeletal staining (e.g., Alizarin Red and Alcian Blue) or histological sectioning.

Caption: Experimental workflow for in vivo administration of this compound to pregnant mice.

Protocol 2: In Vitro Treatment of Cell Lines with this compound

This protocol is a general guideline for treating adherent cell lines, such as Hepa-1c1c7 or ECE16-1, to study the effects of this compound on gene expression and cell proliferation.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

RAR agonist (e.g., TTNPB or all-trans-retinoic acid) for antagonism studies

-

Cell culture plates (e.g., 6-well or 96-well)

-

Reagents for endpoint analysis (e.g., RNA extraction kit, qPCR reagents, cell proliferation assay kit)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. For antagonism studies, co-treat with an RAR agonist. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

-

Incubation: Incubate the cells for the desired period (e.g., 4-48 hours, depending on the endpoint).

-

Endpoint Analysis:

-

Gene Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of target genes.

-

Cell Proliferation: Assess cell viability and proliferation using a suitable assay (e.g., MTT, WST-1, or cell counting).

-

Morphology: Observe and document any changes in cell morphology using a microscope.

-

Caption: General workflow for in vitro treatment of cell lines with this compound.

Protocol 3: Treatment of Xenopus laevis Embryos with this compound

This protocol describes the treatment of Xenopus laevis embryos to study the role of RA signaling in early development.

Materials:

-

Xenopus laevis embryos

-

1X Modified Barth's Saline (MBS)

-

This compound

-

DMSO

-

Petri dishes

-

Dissecting microscope

Procedure:

-

Embryo Collection and Staging: Obtain Xenopus laevis embryos through in vitro fertilization and stage them according to Nieuwkoop and Faber.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Treatment Solution Preparation: Prepare treatment solutions of this compound (e.g., 10⁻⁶ M and 10⁻⁷ M) in 1X MBS. Ensure the final DMSO concentration is the same in all treatment and control groups.

-

Treatment: At the desired developmental stage (e.g., gastrula stage), transfer the embryos to petri dishes containing the this compound treatment solutions. A control group should be incubated in 1X MBS with the same concentration of DMSO.

-

Incubation: Incubate the embryos at the appropriate temperature (e.g., 18-22°C) until they reach the desired stage for analysis.

-

Analysis:

-

Morphological Analysis: Observe the embryos under a dissecting microscope for developmental defects, such as alterations in the anteroposterior axis, eye development, and hindbrain segmentation.[8]

-

Gene Expression Analysis: Perform whole-mount in situ hybridization or qPCR to analyze the expression of developmental marker genes.

-

Caption: Workflow for treating Xenopus laevis embryos with this compound.

Conclusion

This compound is an indispensable tool for elucidating the multifaceted roles of retinoic acid signaling in developmental biology. Its high affinity and selectivity for RARs allow for precise inhibition of this critical pathway, enabling researchers to probe the genetic and cellular mechanisms underlying a wide range of developmental processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing robust experiments to further our understanding of the intricate role of retinoid signaling in development and disease. The discovery of its activity on the AhR pathway also opens new avenues for investigating potential cross-talk between these two important signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 9. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

The Use of AGN 193109 in Cancer Cell Line Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 193109 is a potent and selective synthetic retinoid that functions as a pan-antagonist for all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ.[1][2][3] It exhibits high affinity for these receptors, thereby blocking the downstream signaling pathways mediated by retinoic acid (RA).[1][2][3] Notably, this compound also displays inverse agonist activity, enabling it to actively repress basal levels of gene transcription by promoting the recruitment of corepressors to RARs.[4][5][6] This dual mechanism of action makes this compound a valuable tool for dissecting the complex roles of RAR signaling in cancer biology. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a naphthalenyl-ethynyl-benzoic acid derivative that specifically targets retinoic acid receptors. Unlike endogenous retinoids, it does not bind to retinoid X receptors (RXRs).[2][3] Its primary mechanism of action involves competitive antagonism of RA binding to RARs, thus preventing the conformational changes required for the release of corepressors and recruitment of coactivators, a critical step in the transcriptional activation of RA target genes. Furthermore, as an inverse agonist, this compound can stabilize the RAR-corepressor complex, leading to active repression of gene expression.[6][7] This property is particularly significant in the context of cancer, where aberrant RAR signaling can contribute to uncontrolled cell proliferation and survival.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various assays, providing insights into its potency and selectivity.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes

| Receptor Subtype | Dissociation Constant (Kd) |

| RARα | 2 nM[2][3] |

| RARβ | 2 nM[2][3] |

| RARγ | 3 nM[2][3] |

Table 2: IC50 Values of the Pan-RAR Antagonist AGN 194310 (a closely related compound) in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Colony Formation) |

| LNCaP | Prostate Cancer | 16 nM[8][9] |

| PC-3 | Prostate Cancer | 18 nM[10] |

| DU-145 | Prostate Cancer | 34 nM[8][9] |

Note: In flask cultures, AGN 194310 inhibited the growth of LNCaP, PC-3, and DU-145 cells with an approximate IC50 of 250 nM, and primary prostate carcinoma cells with an IC50 between 200 and 800 nM.[10][11] The IC50 for normal prostate epithelium was approximately 1 µM, suggesting a degree of selectivity for cancer cells.[10][11]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by modulating the canonical retinoic acid signaling pathway. As an antagonist and inverse agonist, it directly inhibits the transcriptional activity of RARs.

In its inverse agonist role, this compound actively promotes the binding of corepressors like N-CoR to the RAR/RXR heterodimer, leading to the repression of target genes involved in cell differentiation and proliferation.

Some evidence also suggests a potential for crosstalk with other signaling pathways. For instance, in Hepa-1c1c7 cells, this compound has been shown to elevate CYP1A1 mRNA levels through the Aryl Hydrocarbon Receptor (AhR)/AhR Nuclear Translocator (ARNT) pathway, a mechanism independent of RAR signaling.[12]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of this compound's effects on cancer cell lines.

Cell Culture and Treatment

-

Cell Lines and Culture Conditions:

-

Select appropriate cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For studies on retinoid signaling, charcoal-stripped FBS may be used to minimize interference from endogenous retinoids.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1]

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all treatments and should not exceed 0.1% (v/v).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

Cell Viability and Proliferation Assay (MTT Assay)

-

Procedure:

-

Follow the cell seeding and treatment protocol as described in 4.1.

-

At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).

-

Procedure:

-

Treat cells with this compound as described in 4.1.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound as described in 4.1.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

-

Before analysis, wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect changes in the expression levels of specific proteins involved in RAR signaling and other relevant pathways.

-

Procedure:

-

Treat cells with this compound as described in 4.1.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., RARα, RARβ, RARγ, p21, Cyclin D1, cleaved PARP).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control, such as β-actin or GAPDH.

-

Conclusion

This compound serves as a critical research tool for elucidating the multifaceted roles of retinoic acid receptor signaling in cancer. Its dual functionality as a potent pan-RAR antagonist and an inverse agonist allows for the precise modulation of RAR-mediated gene transcription. The experimental protocols detailed in this guide provide a framework for investigating the effects of this compound on cancer cell viability, apoptosis, and cell cycle progression. By employing these methodologies, researchers can further unravel the therapeutic potential of targeting RAR signaling in various malignancies. The continued study of this compound and related compounds will undoubtedly contribute to the development of novel and more effective cancer therapies.

References

- 1. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Cell type and gene-specific activity of the retinoid inverse agonist this compound: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthetic retinoid this compound but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the RAR Signaling Pathway with the Antagonist AGN 193109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Retinoic Acid Receptor (RAR) signaling pathway and the utility of the synthetic antagonist, AGN 193109, in its study. This document details the molecular mechanisms of RAR signaling, the pharmacological profile of this compound, and standardized protocols for key experimental assays.

The Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in vertebrate development, cellular differentiation, and proliferation.[1][2] Its effects are primarily mediated by the Retinoic Acid Receptors (RARs), which belong to the nuclear hormone receptor superfamily.[3] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a separate gene.[4]

The canonical RAR signaling pathway involves the following key steps:

-

Ligand Binding: All-trans-retinoic acid (ATRA), the primary endogenous ligand, or other retinoids, bind to the Ligand Binding Domain (LBD) of an RAR.

-

Heterodimerization: Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs).[1]

-

DNA Binding: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5]

-

Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer can be bound to co-repressor proteins, actively silencing gene expression.[5] Ligand binding induces a conformational change in the RAR, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. These co-activators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin to a more open state, facilitating the transcription of target genes by RNA polymerase II.[1]

This compound: A Pan-RAR Antagonist

This compound is a synthetic retinoid analogue that functions as a potent and high-affinity pan-RAR antagonist.[6] It binds to all three RAR subtypes (α, β, and γ) but does not exhibit significant affinity for RXRs.[7] This specificity makes it an invaluable tool for dissecting RAR-mediated signaling pathways. In many cellular contexts, this compound acts as a competitive antagonist, blocking the effects of RAR agonists like ATRA.[6] Some studies also classify it as an inverse agonist, meaning it can reduce the basal activity of RARs in the absence of an agonist.[8][9]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters for this compound.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 2[3][6][7] |

| RARβ | 2[3][6][7] |

| RARγ | 3[3][6][7] |

Table 2: Antagonistic Activity of this compound

| Cell Line | Agonist | Observed Effect | Molar Ratio (this compound:Agonist) for Antagonism |

| ECE16-1 | Retinoid Agonists | Prevention of changes in cytokeratin levels, cell proliferation, and morphology. | Half-maximal: 1:1, Maximal: 10:1[6] |

| Normal Human Keratinocytes | TTNPB (RAR agonist) | Mutual antagonism of MRP-8 inhibition. | ~10:1 for greatest antagonism[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the RAR signaling pathway and the effects of compounds like this compound.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the RAR.

Objective: To determine the dissociation constant (Kd) of this compound for RAR subtypes.

Materials:

-

Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD).

-

[³H]9-cis-Retinoic acid (radioligand).

-

Non-labeled 9-cis-retinoic acid (for determining non-specific binding).

-

This compound.

-

Tris-HCl buffer (pH 7.4).

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture containing the human recombinant RAR-LBD in Tris-HCl buffer.

-

Incubate a fixed concentration of [³H]9-cis-Retinoic acid (e.g., 3 nM) with the RAR-LBD.

-

For competition binding, add varying concentrations of unlabeled this compound to the reaction mixtures.

-

To determine non-specific binding, incubate the reaction mixture with a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).

-

Incubate the mixtures for a specified time and temperature (e.g., 2 hours at 4°C).

-

Separate the bound from unbound radioligand (e.g., using filter plates).

-

Quantify the amount of bound [³H]9-cis-Retinoic acid using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Kd value for this compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

RAR Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate RAR-mediated gene transcription.

Objective: To determine the functional antagonist activity (IC50) of this compound.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for the full-length human RARα, RARβ, or RARγ.

-

Luciferase reporter vector containing RAREs upstream of the luciferase gene.

-

Transfection reagent (e.g., Lipofectamine).

-

ATRA (agonist).

-

This compound.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Co-transfect HEK293 cells with the RAR expression vector and the RARE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of ATRA (e.g., the EC50 concentration) and varying concentrations of this compound. Include controls for basal activity (vehicle only) and maximal activation (ATRA only).

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of ATRA-induced luciferase activity for each concentration of this compound and determine the IC50 value.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to measure changes in the expression of specific RAR target genes in response to treatment with agonists and antagonists.

Objective: To quantify the effect of this compound on the expression of RAR target genes.

Materials:

-

Cell line of interest (e.g., ECE16-1, primary keratinocytes).

-

ATRA.

-

This compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Gene-specific primers for RAR target genes (e.g., RARB, CYP26A1, cytokeratins) and a housekeeping gene (e.g., GAPDH, ACTB).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Real-time PCR instrument.

Protocol:

-

Culture the cells and treat them with vehicle, ATRA, this compound, or a combination of ATRA and this compound for a specified time.

-

Isolate total RNA from the cells using an appropriate RNA extraction kit.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of RARs and how these are affected by ligands.

Objective: To map the genomic locations where the RAR/RXR complex binds and to assess how this compound affects this binding.

Materials:

-

Cells or tissues of interest.

-

Formaldehyde for cross-linking.

-

Antibodies specific for RARα, RARβ, or RARγ.

-

Reagents and equipment for sonication or enzymatic digestion of chromatin.

-

Buffers for immunoprecipitation, washing, and elution.

-

Reagents for DNA purification.

-

Next-generation sequencing (NGS) platform.

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin using an antibody specific to the RAR subtype of interest.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a DNA library from the purified DNA fragments.

-

Sequence the DNA library using an NGS platform.

-

Align the sequencing reads to a reference genome and perform peak calling to identify regions of RAR binding.

-

Analyze the data to identify genes and regulatory elements targeted by RARs and to determine if this compound treatment alters the binding patterns.

Experimental Workflow

The characterization of an RAR antagonist like this compound typically follows a logical progression of experiments from in vitro binding to cellular and genomic effects.

This guide provides a foundational understanding of the RAR signaling pathway and the application of this compound as a research tool. The detailed protocols and workflow are intended to facilitate the design and execution of experiments aimed at further elucidating the complex roles of retinoic acid in biology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]